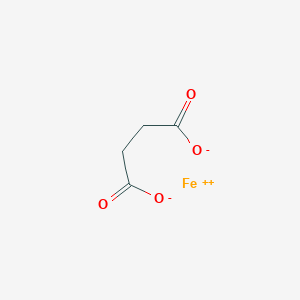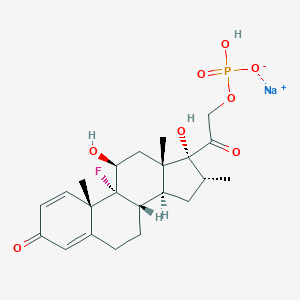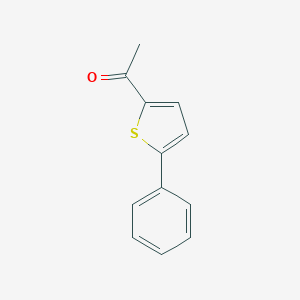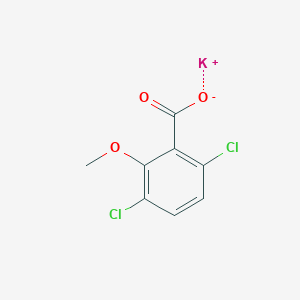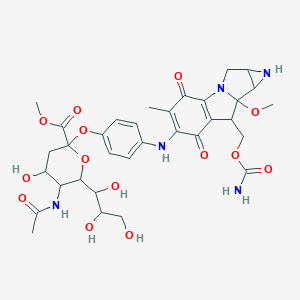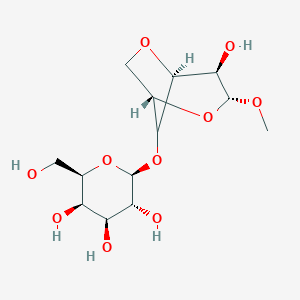
16,16-ジメチル-PGE1
概要
説明
16,16-ジメチルプロスタグランジンE1は、プロスタグランジンE1の合成類似体であり、代謝安定性と強力な生物活性が知られています。 この化合物は、ヒト血管平滑筋の収縮を誘発する能力と、天然のプロスタグランジンと比較して増強された効力のために特に注目されています .
科学的研究の応用
16,16-dimethyl Prostaglandin E1 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.
Biology: The compound is employed in studies related to smooth muscle contraction and vascular biology.
Medicine: It has potential therapeutic applications in conditions requiring the modulation of smooth muscle activity, such as asthma and vascular diseases.
Industry: The compound is used in the development of pharmaceuticals and as a tool in drug discovery .
作用機序
16,16-ジメチルプロスタグランジンE1は、標的細胞の表面にあるプロスタグランジン受容体に結合することで作用を発揮します。この結合は、平滑筋収縮などのさまざまな生理学的反応をもたらす細胞内シグナル伝達経路を活性化します。 この化合物は、気管、気管支、細気管支の平滑筋収縮に特に強力です .
類似化合物:
プロスタグランジンE1: 同様の生物学的活性を持つ天然の対応物ですが、代謝安定性が低くなっています。
プロスタグランジンF2α: 異なる受容体親和性と生理学的効果を持つ別のプロスタグランジン。
ゲメプロスト: 子宮頸管拡張と妊娠中絶に使用されるプロスタグランジンE1アナログ.
ユニークさ: 16,16-ジメチルプロスタグランジンE1は、その増強された代謝安定性と、天然および合成の対応物と比較して、平滑筋収縮を誘発する効力が向上していることからユニークです .
生化学分析
Biochemical Properties
16,16-dimethyl-PGE1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce bronchoconstriction and vascular smooth muscle contractions . This suggests that 16,16-dimethyl-PGE1 interacts with the proteins and enzymes involved in muscle contraction.
Cellular Effects
16,16-dimethyl-PGE1 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to suppress indomethacin-induced cellular elongation .
Dosage Effects in Animal Models
The effects of 16,16-dimethyl-PGE1 vary with different dosages in animal models. For instance, it has been shown that 16,16-dimethyl-PGE1 can accelerate the recovery of blood pressure and heart rate in Sprague Dawley rats after acute hemorrhage
準備方法
合成経路と反応条件: 16,16-ジメチルプロスタグランジンE1の合成は、適切なプロスタグランジン前駆体から始まり、いくつかのステップを伴います反応条件は通常、目的の立体化学と収率を確保するために、有機溶媒、触媒、および制御された温度の使用を含みます .
工業生産方法: 16,16-ジメチルプロスタグランジンE1の工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスは、効率、収率、純度のために最適化されており、多くの場合、連続フロー合成や高性能液体クロマトグラフィーなどの高度な技術を精製に使用しています .
化学反応の分析
反応の種類: 16,16-ジメチルプロスタグランジンE1は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、分子に存在するヒドロキシル基を変性させる可能性があります。
還元: 還元反応は、カルボニル基に影響を与える可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンまたはカルボン酸の形成につながる可能性があり、一方、還元はアルコールをもたらす可能性があります .
4. 科学研究への応用
16,16-ジメチルプロスタグランジンE1は、科学研究において幅広い用途があります。
化学: プロスタグランジンアナログとその化学的特性の研究における参照化合物として使用されます。
生物学: この化合物は、平滑筋収縮と血管生物学に関連する研究で使用されています。
医学: 喘息や血管疾患など、平滑筋活性の調節を必要とする病状の潜在的な治療用途があります。
類似化合物との比較
Prostaglandin E1: The natural counterpart with similar biological activities but less metabolic stability.
Prostaglandin F2α: Another prostaglandin with different receptor affinities and physiological effects.
Gemeprost: A prostaglandin E1 analog used for cervical dilation and pregnancy termination.
Uniqueness: 16,16-dimethyl Prostaglandin E1 is unique due to its enhanced metabolic stability and increased potency in inducing smooth muscle contractions compared to its natural and synthetic counterparts .
特性
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/b13-12+/t16-,17-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOFITYRYPQNLL-ZWSAOQBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41692-15-3 | |
| Record name | 16,16-Dimethylprostaglandin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041692153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 16,16-dimethyl-PGE1 interact with its target and what are the downstream effects?
A: 16,16-dimethyl-PGE1, a prostaglandin analog, primarily exerts its effects by binding to specific prostaglandin receptors. Research suggests that in rabbit corneal endothelium, 16,16-dimethyl-PGE1 interacts with the EP2 receptor subtype. [] This interaction activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) synthesis. [] This increase in cAMP then triggers downstream effects, such as preventing cell elongation in response to indomethacin, highlighting its role in regulating cell shape. []
Q2: What is the role of 16,16-dimethyl-PGE1 in cardiovascular response to hemorrhage?
A: Studies in rats demonstrate that 16,16-dimethyl-PGE1, at a dose of 1 microgram/kg/minute, can accelerate both blood pressure and heart rate recovery following an acute hemorrhage. [] This effect is linked to the compound's ability to increase plasma epinephrine and norepinephrine levels. [] Interestingly, the study also reveals that while the hemodynamic effects of 16,16-dimethyl-PGE1 appear dependent on a renal factor, its impact on epinephrine and norepinephrine release in response to hemorrhage is independent of kidney function. []
Q3: How does the uterine stimulant activity of 16,16-dimethyl-PGE1 compare to other prostaglandins?
A: In vivo studies using rat uteri have shown that 16,16-dimethyl-PGE1 exhibits significant uterine stimulant activity. [] In fact, it demonstrates a potency 2-3 times greater than that of PGE1. [] Notably, 16,16-dimethyl-PGE1 also demonstrates a relatively low incidence of gastrointestinal side effects compared to some other prostaglandins. [] This favorable selectivity profile makes it a potentially attractive candidate for further investigation in the context of uterine stimulation.
Q4: Can 16,16-dimethyl-PGE1 be used for termination of pregnancy?
A: Research suggests that 16,16-dimethyl-PGE1 methyl ester (gemeprost) can be an effective agent for second-trimester pregnancy termination. [] Clinical trials comparing gemeprost pessaries to intra-amniotic PGF2 alpha combined with hypertonic saline showed no significant difference in the induction-delivery interval. [] While gemeprost was associated with a higher incidence of diarrhea, other side effects, analgesic requirements, and the occurrence of retained placentae were comparable between the two groups. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


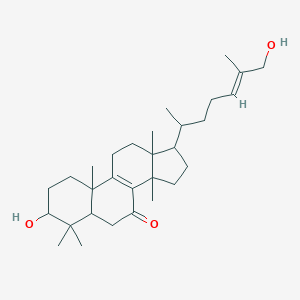


![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)

